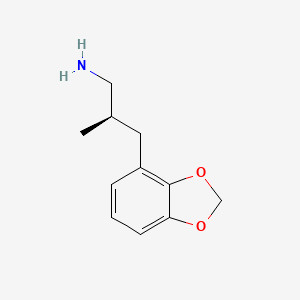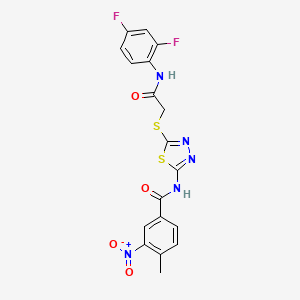
1-(2,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
An efficient method for the synthesis of similar pyrimidine derivatives has been developed by treating 2-hydroxychalcones and 1,3-dimethylbarbituric acid in refluxing toluene in the presence of amberlyst-15 as a catalyst in air . The process involves a domino sequence of Michael addition, cyclization, and aerial oxidation .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a six-membered ring with two nitrogen atoms and four carbon atoms. The specific structure of “this compound” would include additional functional groups attached to the pyrimidine ring .Chemical Reactions Analysis
The synthesis of “this compound” involves a series of chemical reactions, including Michael addition, cyclization, and aerial oxidation . These reactions lead to the formation of the pyrimidine ring and the attachment of the 2,4-dimethylphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. For instance, similar compounds have been described as having interesting properties of free rotation around the bond linking the two heterocyclic moieties .科学的研究の応用
Synthesis and Chemical Properties
The compound and its derivatives have been the subject of diverse synthetic methodologies, highlighting their significance in chemical synthesis. A study by Kobayashi et al. (2000) demonstrated a one-step synthesis of Furo[2,3-d]Pyrimidine-2,4(1H,3H)-Diones using 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, showcasing the compound's utility in producing heterocyclic compounds with potential biological activities (Kobayashi et al., 2000). Similarly, Elinson et al. (2018) reported a fast and efficient 'on-solvent' cascade assembling of the compound with salicylaldehydes, yielding derivatives with pharmacologically active fragments (Elinson et al., 2018).
Molecular Modeling and Potential Biological Activities
The compound and its derivatives have been explored for their potential biological applications, particularly in the realm of anticancer drug development. For instance, a study by Santana et al. (2020) highlighted the synthesis of chromene derivatives from dimedone and barbituric acid, with subsequent molecular modeling studies suggesting potential as DNA intercalators, qualifying them as leads for new anticancer drugs (Santana et al., 2020).
Structural Analysis and Interactions
Extensive structural analysis has been conducted on the compound's derivatives, revealing intricate intermolecular interactions and potential for molecular recognition. For example, a study by Silva et al. (2005) delved into the structures of various derivatives, uncovering no direction-specific intermolecular interactions but detailing the presence of intramolecular hydrogen bonds, contributing to the understanding of molecular arrangements and interactions in these compounds (Silva et al., 2005).
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-3-4-9(8(2)5-7)14-11(16)6-10(15)13-12(14)17/h3-5H,6H2,1-2H3,(H,13,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDUXFLNNGLJKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677476 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2406578.png)
![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2406581.png)
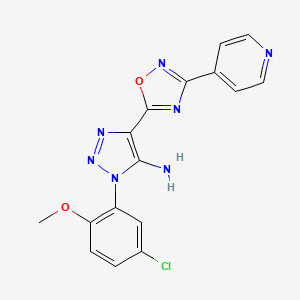
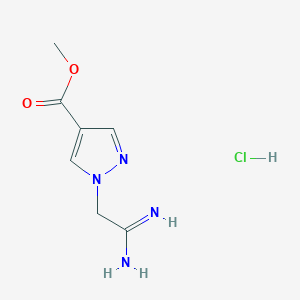
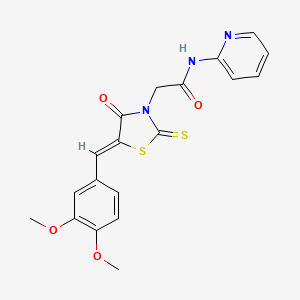
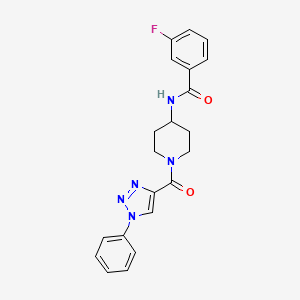
![2,4-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B2406590.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone](/img/structure/B2406594.png)


